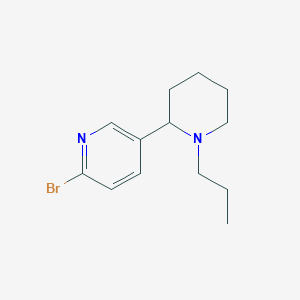

2-Bromo-5-(1-propylpiperidin-2-yl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry and Derivatives

Halogenated pyridines are a cornerstone of modern organic synthesis, acting as versatile intermediates for the introduction of a wide array of functional groups. The bromine atom in 2-bromopyridines is particularly useful, participating in a variety of cross-coupling reactions.

The reactivity of the C-Br bond in 2-bromopyridines allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methodologies. These reactions are fundamental to the construction of complex molecular architectures.

Common Cross-Coupling Reactions of 2-Bromopyridines:

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C (sp) |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Stille Coupling | Palladium | Organotin reagent | C-C |

The position of the bromine atom at the 2-position of the pyridine ring influences its reactivity. It can readily undergo nucleophilic aromatic substitution, although cross-coupling reactions are more common for derivatization. The electronic nature of the pyridine ring, being electron-deficient, facilitates these transformations.

Significance of Piperidine-Substituted Pyridine Scaffolds in Modern Organic Synthesis

The piperidine (B6355638) ring is one of the most ubiquitous nitrogen-containing heterocycles found in natural products and synthetic pharmaceuticals. ed.govbldpharm.com Its incorporation into a pyridine framework, as seen in 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine, generates a scaffold of significant interest in medicinal chemistry. nih.govipb.pt

The piperidine moiety can impart several desirable properties to a molecule, including:

Increased Lipophilicity: The saturated hydrocarbon nature of the piperidine ring can enhance a compound's ability to cross biological membranes.

Modulation of Basicity: The nitrogen atom within the piperidine ring provides a basic center, which can be crucial for interactions with biological targets.

Three-Dimensional Structure: The non-planar, chair-like conformation of the piperidine ring introduces three-dimensionality to a molecule, which can lead to more specific and potent biological activity. ipb.pt

The synthesis of piperidine-substituted pyridines can be achieved through various methods, with the catalytic hydrogenation of the corresponding substituted pyridines being a common and efficient approach. researchgate.netnih.gov This method allows for the conversion of a flat, aromatic pyridine ring into a saturated, three-dimensional piperidine ring.

Catalysts for Pyridine Hydrogenation:

| Catalyst | Conditions | Selectivity |

| Platinum(IV) oxide (PtO₂) | Acetic acid, H₂ pressure | High |

| Rhodium on Carbon (Rh/C) | Various solvents, H₂ pressure | Good |

| Iridium(III) complexes | Ionic hydrogenation | Tolerant of sensitive groups |

| Ruthenium complexes | Various conditions | Diastereoselective in some cases |

The N-propyl group on the piperidine nitrogen further modifies the compound's properties, increasing its steric bulk and lipophilicity. This N-alkylation is typically achieved through standard procedures such as reductive amination or nucleophilic substitution on a secondary piperidine with a propyl halide. bldpharm.com

Overview of Research Trajectories for Complex Nitrogen-Containing Heterocyclic Systems

The development of novel and efficient methods for the synthesis of complex nitrogen-containing heterocycles is a major focus of contemporary organic chemistry research. sigmaaldrich.comwikipedia.org These efforts are driven by the constant demand for new therapeutic agents and functional materials.

Current research trajectories in this field include:

Development of Novel Catalytic Systems: The design of new catalysts that can effect challenging transformations with high efficiency, selectivity, and functional group tolerance is a key area of investigation. This includes the use of earth-abundant metals and the development of asymmetric catalytic methods to control stereochemistry.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an atom-economical and step-efficient strategy for the synthesis of complex molecules. Research is focused on developing methods to selectively activate and functionalize the C-H bonds of nitrogen heterocycles.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms is becoming increasingly prevalent. These technologies can enable safer, more efficient, and scalable syntheses of complex heterocyclic compounds.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. Researchers are exploring the use of biocatalysts for the synthesis of chiral nitrogen-containing heterocycles. researchgate.net

The study of molecules like this compound, which combine multiple synthetically useful features, is integral to these research efforts. By understanding the reactivity and potential of such building blocks, chemists can continue to push the boundaries of molecular design and construction.

Structure

3D Structure

Properties

Molecular Formula |

C13H19BrN2 |

|---|---|

Molecular Weight |

283.21 g/mol |

IUPAC Name |

2-bromo-5-(1-propylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C13H19BrN2/c1-2-8-16-9-4-3-5-12(16)11-6-7-13(14)15-10-11/h6-7,10,12H,2-5,8-9H2,1H3 |

InChI Key |

HKGCSDXWVBYDLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 2 Bromo 5 1 Propylpiperidin 2 Yl Pyridine

Analysis of the Pyridine-Piperidine Inter-ring Linkage

The most logical initial disconnection is at the C-C bond that joins the pyridine (B92270) C5 and piperidine (B6355638) C2 positions. This disconnection simplifies the target molecule into two key synthons: a 2-bromopyridine (B144113) synthon with an electrophilic or metallic character at C5, and a 1-propylpiperidine (B1614701) synthon with a nucleophilic or metallic character at C2.

This strategy leads to two main forward-synthesis approaches:

Cross-Coupling Reactions: This is a powerful and widely used method for forming C(sp²)-C(sp³) bonds. The forward synthesis would involve a bromo-substituted pyridine precursor, such as 2,5-dibromopyridine (B19318), and an organometallic derivative of 1-propylpiperidine. tandfonline.com A variety of palladium-catalyzed cross-coupling reactions are suitable for this transformation.

| Coupling Reaction | Pyridine Precursor (Example) | Piperidine Precursor (Example) | Catalyst/Reagents (Typical) |

| Suzuki-Miyaura | 2-Bromo-5-iodopyridine | 1-Propyl-2-(pinacolboronic ester)piperidine | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Negishi | 2,5-Dibromopyridine | 2-Zinco-1-propylpiperidine | Pd(dppf)Cl₂ |

| Stille | 2,5-Dibromopyridine | 2-(Tributylstannyl)-1-propylpiperidine | Pd(PPh₃)₄ |

| Kumada | 2,5-Dibromopyridine | 2-(Grignard reagent)-1-propylpiperidine | PdCl₂(dppf) or NiCl₂(dppp) |

Nucleophilic Substitution/Addition: An alternative involves generating a nucleophile from one ring to attack an electrophile on the other. For instance, lithiation of a protected 2-halopiperidine followed by reaction with an electrophilic pyridine species could form the desired bond. However, controlling the regioselectivity and preventing side reactions can be challenging with highly reactive organolithium species.

Disconnection Strategies Involving Bromo-Substituted Pyridine Precursors

Focusing on the pyridine core, the target molecule is a 2,5-disubstituted pyridine. A highly effective precursor for such a structure is 2,5-dibromopyridine. chemicalbook.comgoogle.comgoogle.com This readily available starting material offers differential reactivity at the C2 and C5 positions, allowing for selective functionalization.

The general retrosynthetic disconnection is as follows:

Target Molecule ➝ 2,5-Dibromopyridine + 1-Propylpiperidine synthon

The synthetic strategy relies on the fact that the bromine atom at C5 is generally more reactive towards certain palladium-catalyzed cross-coupling reactions than the bromine at C2, which is adjacent to the nitrogen atom. nih.gov However, catalyst and ligand choice can influence this selectivity. acs.orgacs.orgwhiterose.ac.uk For instance, Negishi coupling conditions have been shown to favor reaction at the C5 position of 2,5-dibromopyridine, leaving the C2-bromo group intact for potential further modification. tandfonline.com

A plausible synthetic sequence starting from 2,5-dibromopyridine would be:

Selective Cross-Coupling: React 2,5-dibromopyridine with a 2-organometallic derivative of N-propylpiperidine. Careful selection of the catalyst (e.g., a palladium complex with a specific phosphine (B1218219) ligand) is crucial to ensure the reaction occurs preferentially at the C5 position. nih.govresearchgate.net

Precursor Synthesis: The synthesis of 2,5-dibromopyridine itself can be achieved from 2-aminopyridine (B139424) through bromination to yield 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom. chemicalbook.comheteroletters.org

This approach is advantageous as it builds the core structure efficiently and preserves the C2-bromo substituent, which is a key feature of the final target molecule.

Retrosynthetic Pathways for the 1-Propylpiperidin-2-yl Moiety

The 1-propylpiperidin-2-yl fragment can be disconnected in several ways, primarily by breaking it down into a simpler piperidine ring or an acyclic precursor.

Disconnection 1: N-Propyl Bond

The simplest disconnection is at the N-propyl bond, which retrosynthetically leads to (S)-2-bromopiperidine (or a racemic mixture) and a propylating agent like 1-bromopropane (B46711).

Forward Synthesis: The N-alkylation of a secondary amine (piperidine) is a standard transformation, typically achieved by reacting the amine with an alkyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to neutralize the HBr byproduct. researchgate.net

Disconnection 2: Piperidine Ring Formation

A more fundamental approach involves the construction of the piperidine ring itself. This can be achieved through several established strategies:

Catalytic Hydrogenation of a Pyridine Precursor: This is one of the most common methods for synthesizing substituted piperidines. youtube.comresearchgate.netresearchgate.net The retrosynthetic precursor would be 2-substituted pyridine, which upon reduction yields the desired piperidine. The propyl group can be introduced before or after the hydrogenation. Asymmetric hydrogenation can be employed to achieve specific stereoisomers. dicp.ac.cnnih.gov

Pathway A: Hydrogenation of 2-(pyridin-2-yl)pyridine followed by N-propylation.

Pathway B: N-propylation of a 2-substituted pyridinium (B92312) salt followed by reduction. dicp.ac.cn

Intramolecular Cyclization: This strategy builds the ring from an acyclic precursor containing the requisite atoms and functional groups. A key disconnection here is the C-N bond, leading to a linear amino-alkene or amino-halide.

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can form the piperidine ring.

Reductive Amination: Cyclization of a 1,5-aminoaldehyde or aminoketone via intramolecular reductive amination is another effective route.

Ring-Closing Metathesis (RCM): An acyclic diene containing a nitrogen atom can be cyclized using a Grubbs catalyst to form a dihydropyridine (B1217469), which can then be reduced to the piperidine.

These retrosynthetic pathways provide a logical framework for the synthesis of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine, offering multiple routes that can be optimized based on precursor availability, desired yield, and stereochemical control.

Advanced Synthetic Methodologies for 2 Bromo 5 1 Propylpiperidin 2 Yl Pyridine

Construction of the 2-Bromo-5-substituted Pyridine (B92270) Core

The formation of the 2-bromo-5-substituted pyridine scaffold is a critical step that can be achieved through various modern synthetic techniques. These methods offer versatility in introducing a range of functional groups at the 5-position, which is essential for the subsequent coupling with the piperidine (B6355638) unit.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this strategy, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles. For pyridine derivatives, the nitrogen atom itself can act as a directing group, although its Lewis basicity can sometimes lead to complex formation with the organolithium reagent. harvard.edu The presence of a bromo substituent can also influence the regioselectivity of metalation.

An alternative and widely used approach involves the Grignard reaction of 2,5-dibromopyridine (B19318). google.com Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are potent nucleophiles and bases. mnstate.eduwisc.edu The difference in reactivity between the two bromine atoms in 2,5-dibromopyridine allows for selective metal-halogen exchange. The bromine at the 2-position is generally more susceptible to exchange than the one at the 5-position. By carefully controlling reaction conditions, such as temperature and the type of Grignard reagent used, a pyridylmagnesium halide can be generated regioselectively. rsc.orgznaturforsch.com This intermediate can then be reacted with a suitable electrophile to introduce the desired substituent at the 5-position. researchgate.net For instance, reaction with an aldehyde followed by oxidation would yield a ketone, which could be a precursor to the piperidine moiety. A patent describes a method for preparing 2-bromo-5-formylpyridine by reacting 2,5-dibromopyridine with a Grignard reagent, followed by the addition of DMF. google.com

| Method | Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | Strong base (e.g., n-BuLi, LDA), Electrophile | Aryllithium species | High regioselectivity, Wide range of compatible electrophiles | Requires cryogenic temperatures, Sensitive to moisture and air |

| Grignard Reaction | Magnesium, Electrophile | Pyridylmagnesium halide | Milder reaction conditions compared to DoM, Readily available starting materials | Potential for side reactions, Regioselectivity can be challenging to control |

Regioselective bromination of the pyridine ring provides another avenue to the 2-bromo-5-substituted pyridine core. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution challenging. gcwgandhinagar.com However, the use of pyridine N-oxides can activate the ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.net After the desired substitution, the N-oxide can be deoxygenated.

A more direct approach involves the bromination of an already substituted pyridine. For instance, the bromination of 2-picoline (2-methylpyridine) can lead to 2-bromo-5-methylpyridine, although controlling the regioselectivity can be complex. prepchem.comresearchgate.net Once the bromine is in place, further functionalization at other positions can be achieved through various cross-coupling reactions or nucleophilic substitutions. For example, 2-bromo-5-nitropyridine (B18158) is a versatile building block that can be prepared by the bromination of 2-nitropyridine. nbinno.com The nitro group can then be reduced to an amino group and further modified.

Baran and coworkers have reported a regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions. tcichemicals.com

| Substrate | Brominating Agent/Conditions | Product | Key Features |

|---|---|---|---|

| Pyridine N-oxide | (COBr)₂, Et₃N in CH₂Br₂ | 2-Bromopyridine (B144113) (after deoxygenation) | Activation of the pyridine ring towards electrophilic substitution. researchgate.net |

| Fused Pyridine N-oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | C2-Brominated fused pyridines | Mild conditions, high regioselectivity. tcichemicals.com |

| 2-Nitropyridine | Bromine or N-bromosuccinimide | 2-Bromo-5-nitropyridine | Versatile intermediate for further functionalization. nbinno.com |

The construction of the pyridine ring itself through cycloaddition and condensation reactions offers a convergent approach to highly substituted pyridines. baranlab.orgnih.gov These methods build the heterocyclic core from acyclic precursors, allowing for the incorporation of desired substituents from the outset.

[2+2+2] cycloaddition reactions, often catalyzed by transition metals like cobalt, can assemble pyridines from alkynes and nitriles. rsc.org This method is highly efficient for creating polysubstituted pyridines. rsc.org Diels-Alder reactions, a type of [4+2] cycloaddition, can also be employed, where a 1-azadiene reacts with an alkyne. baranlab.orgyoutube.com

Condensation reactions, such as the Hantzsch pyridine synthesis and its variations, are classic and still widely used methods. acsgcipr.org These typically involve the reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. gcwgandhinagar.com The Bohlmann-Rahtz pyridine synthesis is another example of a condensation reaction that yields substituted pyridines. acsgcipr.org More modern approaches utilize multi-component reactions that combine several simple starting materials in a one-pot synthesis. acsgcipr.orgacs.org

| Reaction Type | Key Precursors | General Outcome | Reference Example |

|---|---|---|---|

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Multi-substituted pyridines | Co-catalyzed cycloaddition of diynes and nitriles. rsc.org |

| [4+2] Cycloaddition (Diels-Alder) | 1-Azadiene, Alkyne/Alkene | Substituted dihydropyridines (require oxidation) | Reaction of an 1-azadiene with an alkene followed by oxidation. baranlab.org |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Symmetrically substituted pyridines (after oxidation) | Classic method for 1,4-dihydropyridine (B1200194) synthesis. gcwgandhinagar.com |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated ketone | Substituted pyridines | A modification of the Hantzsch synthesis. acsgcipr.org |

Stereoselective Synthesis of the Piperidin-2-yl Moiety

Catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of piperidines. rsc.orgresearchgate.net This reaction typically requires a catalyst, such as platinum, palladium, rhodium, or ruthenium, and a hydrogen source. researchgate.netasianpubs.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, the hydrogenation of substituted pyridines often yields the cis-isomer of the resulting piperidine. asianpubs.org

The use of platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid has been reported for the hydrogenation of various substituted pyridines under 50-70 bar of hydrogen pressure at room temperature. researchgate.netasianpubs.org Rhodium catalysts, such as rhodium on carbon or rhodium oxide, have also been shown to be effective for the hydrogenation of pyridines under mild conditions. rsc.org Homogeneous catalysts, such as certain iridium complexes, can also be employed for the ionic hydrogenation of pyridines, offering tolerance to a wide range of functional groups. chemrxiv.org

| Catalyst | Hydrogen Source/Pressure | Solvent | Key Features |

|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | H₂ (50-70 bar) | Glacial Acetic Acid | Mild temperature, effective for various substituted pyridines. researchgate.netasianpubs.org |

| Rhodium on Carbon (Rh/C) | H₂ (low pressure) | Various | Effective under lower pressures compared to some other catalysts. researchgate.net |

| Rhodium Oxide (Rh₂O₃) | H₂ (5 bar) | Trifluoroethanol (TFE) | Mild conditions, broad substrate scope. rsc.org |

| Iridium(III) complexes | H₂ (50 bar) | Methanol | Ionic hydrogenation, high functional group tolerance. chemrxiv.org |

Intramolecular cyclization strategies provide a high degree of control over the stereochemistry of the resulting piperidine ring. rsc.orgresearchgate.netresearchgate.net These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor to construct the six-membered ring.

Alkene cyclization, often mediated by transition metals or proceeding through an acid-catalyzed Prins-type reaction, can be a powerful tool. For example, an N-acyliminium ion can be generated and subsequently cyclize onto a tethered alkene, with the stereochemistry of the alkene influencing the stereochemical outcome of the cyclization.

Radical-mediated cyclizations offer another route. beilstein-journals.org In these reactions, a radical is generated on a side chain, which then adds to a double or triple bond to form the piperidine ring. The stereoselectivity is often controlled by the conformation of the transition state during the cyclization step.

Oxidative Mannich cyclizations of α-silylamino or α-silylamido vinylsilanes have been shown to produce tetrahydropyridines with stereocontrol. acs.org These can then be further reduced to the corresponding piperidines.

| Cyclization Type | Key Precursor Features | General Mechanism | Stereochemical Control |

|---|---|---|---|

| N-Acyliminium Ion-Alkene Cyclization | Amide with a tethered alkene | Formation of an N-acyliminium ion followed by intramolecular nucleophilic attack by the alkene | Dependent on the geometry of the alkene and reaction conditions |

| Radical-Mediated Cyclization | Alkenyl or alkynyl amine with a radical initiator | Generation of a radical that adds intramolecularly to the unsaturated bond | Controlled by the transition state geometry of the cyclization |

| Oxidative Mannich Cyclization | α-Silylamido vinylsilane | Oxidative generation of an N-acyliminium ion followed by cyclization | Retention of stereochemistry from the vinylsilane. acs.org |

Formation of the Pyridine C(5)–Piperidine C(2) Inter-ring Bond

Connecting the presynthesized chiral piperidine fragment to the 2-bromopyridine core at the C-5 position is a critical step. This is typically achieved through carbon-carbon bond-forming reactions, with transition metal-catalyzed cross-coupling being the most prominent and versatile methodology.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. nih.govnih.gov In the context of synthesizing the target molecule, this reaction could be approached in two ways: coupling a 5-bromopyridine derivative with a 2-piperidineboronic acid/ester, or coupling a 5-pyridylboronic acid derivative with a 2-halopiperidine.

The coupling of 2-pyridyl organoboron reagents can be challenging due to the potential for catalyst inhibition by the basic nitrogen atom and the propensity for protodeboronation. nih.gov However, the development of specialized ligands and reaction conditions has overcome many of these limitations. For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have proven highly active for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives with aryl bromides. nih.gov Similarly, the use of stable organoboron reagents like MIDA (N-methyliminodiacetic acid) boronates or pinacol (B44631) esters can enhance reaction efficiency and stability. nih.gov The coupling of tetrahydropyridine-2-boronic acid pinacol esters with various heteroaryl bromides has been shown to proceed efficiently under palladium catalysis, providing a direct route to 2-substituted piperidines. researchgate.net

| Catalyst System | Coupling Partners | Key Features | Reference(s) |

| Pd₂(dba)₃ / Phosphine Oxide Ligand | Lithium Triisopropyl 2-Pyridylboronates + Aryl Bromides | Effective for challenging 2-pyridyl nucleophiles. | nih.gov |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) + Hetero(aryl) boronic acids/esters | Tolerates water and oxygen; good for 2-arylpyridine synthesis. | nih.gov |

| Pd(OAc)₂ / SPhos | 5-Bromo-3-aminopyridine + Arylboronic acid | Used in the synthesis of pharmaceuticals. | researchgate.net |

| Pd(OAc)₂ / PCy₃ | Valerolactam-derived vinyl boronate + Heteroaryl Bromides | Efficient coupling to form 2-substituted piperidines. | researchgate.net |

The Sonogashira reaction provides a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine, this would involve coupling 2,5-dibromopyridine with a suitable terminal alkyne attached to the piperidine C-2 position (or vice versa). More strategically, a 5-bromo-2-chloropyridine (B1630664) could be coupled with a terminal alkyne, followed by a second coupling at the 2-position.

A common synthetic sequence involves the Sonogashira coupling to install an alkynyl group, which is then reduced to form the desired saturated C-C bond. The reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or PtO₂ catalyst), which would saturate the triple bond to form the ethyl bridge required for the final structure if the coupling partner were ethynylpiperidine. This two-step process offers flexibility and avoids the direct preparation of potentially unstable organometallic piperidine reagents. soton.ac.ukresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. libretexts.orgrsc.org

Besides the Suzuki and Sonogashira reactions, other palladium- or nickel-catalyzed cross-coupling reactions offer viable alternatives for forming the pyridine-piperidine bond. mdpi.com

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org It is a powerful and often cost-effective method but is limited by the high reactivity of Grignard reagents, which restricts its functional group tolerance. organic-chemistry.org A potential route would involve the coupling of a 2-piperidylmagnesium halide with 2,5-dibromopyridine. researchgate.net

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally more functional-group-tolerant than its Grignard counterpart. wikipedia.orgorgsyn.org This reaction is highly effective for coupling complex fragments. nih.gov The synthesis could proceed via the coupling of a 2-piperidylzinc halide with 2,5-dibromopyridine. One-pot Negishi cross-coupling approaches have been developed for the direct α-arylation of protected piperidines, showcasing the utility of this method. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.orgthermofisher.com The Stille reaction is known for its excellent functional group tolerance and the stability of the organostannane reagents. wikipedia.orgthermofisher.com However, a significant drawback is the toxicity of the tin reagents and byproducts. The strategy would involve reacting a 2-(trialkylstannyl)piperidine derivative with 2,5-dibromopyridine. mdpi.com

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Kumada | Organomagnesium (Grignard) | High reactivity, low cost of reagents. | Low functional group tolerance. |

| Negishi | Organozinc | Good functional group tolerance, high reactivity. | Organozinc reagents often prepared in situ. |

| Stille | Organotin (Stannane) | Excellent functional group tolerance, stable reagents. | Toxicity of tin compounds. |

A more atom-economical and modern approach to forming the pyridine-piperidine bond is through directed C-H functionalization. This strategy avoids the pre-functionalization (e.g., halogenation or metallation) of the piperidine ring by directly activating a C-H bond. nih.gov Typically, a directing group installed on the piperidine nitrogen atom coordinates to a transition metal catalyst (commonly palladium), bringing it into close proximity to a specific C-H bond (usually at the C-2 position) and facilitating its cleavage and subsequent arylation. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

N-Alkylation of the Piperidine Nitrogen with the Propyl Group

The introduction of the propyl group onto the nitrogen atom of the piperidine ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved from the precursor, 2-bromo-5-(piperidin-2-yl)pyridine (B597190). Two primary methods are employed for this N-alkylation: direct alkylation with electrophiles and reductive amination.

Direct N-alkylation is a classical and widely used method for forming carbon-nitrogen bonds. This reaction involves the nucleophilic substitution of a propyl halide (such as 1-bromopropane (B46711) or 1-iodopropane) by the secondary amine of the piperidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion.

Common bases used for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone, which can effectively solvate the reagents and facilitate the Sₙ2 reaction mechanism. The reaction temperature can be varied from ambient to elevated temperatures to optimize the reaction rate and yield.

Table 1: Representative Conditions for N-Alkylation with Propyl Halides

| Entry | Propyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| 1 | 1-Bromopropane | K₂CO₃ | Acetonitrile | 80 | 12 |

| 2 | 1-Iodopropane (B42940) | Cs₂CO₃ | DMF | 25 | 24 |

This is an interactive data table based on typical laboratory conditions for N-alkylation reactions.

The reactivity of the propyl halide follows the order I > Br > Cl. While 1-iodopropane is more reactive, 1-bromopropane is often chosen as a balance between reactivity and cost.

Reductive amination offers an alternative and often milder approach to N-alkylation. This two-step, one-pot process involves the initial reaction of the secondary amine of 2-bromo-5-(piperidin-2-yl)pyridine with propanal (propionaldehyde) to form an unstable enamine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-propylated product.

A key advantage of this method is the use of less hazardous reagents compared to alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. More recently, pyridine-borane complexes have been utilized as stable and efficient reducing agents for reductive aminations under mild conditions. escholarship.orgnih.gov The reaction is typically performed in solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or methanol.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Mild, selective, tolerates acidic conditions. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but highly toxic cyanide byproduct. |

This interactive data table outlines common reagents used in reductive amination protocols.

Optimization of Reaction Conditions and Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, this involves optimizing reaction conditions and adopting green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. nih.govmdpi.com

For the N-alkylation step, microwave irradiation can significantly shorten the required reaction time from many hours to mere minutes. mdpi.commdpi.com This rapid heating can overcome activation energy barriers more efficiently and minimize the formation of degradation byproducts that may occur during prolonged heating. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Method | Heating | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional | Oil Bath | 80 | 12 h | 75 |

This interactive data table provides a representative comparison based on general findings in microwave-assisted synthesis. nih.govmdpi.com

The principles of green chemistry encourage the use of less hazardous solvents and catalytic methods to improve the sustainability of chemical syntheses. mdpi.comrsc.org The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a key focus. For the synthesis of pyridine derivatives, solvents such as water, ethanol, or ionic liquids are being explored. mdpi.comrsc.orgbioorganica.org.ua

The use of heterogeneous catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and reduced waste generation. For instance, a palladium catalyst supported on charcoal (Pd/C) could be used in a reductive amination protocol or in a coupling reaction to build the pyridine core, and then simply filtered off at the end of the reaction. Similarly, base catalysts like potassium carbonate supported on alumina (B75360) could be employed for the N-alkylation step, facilitating a cleaner work-up procedure. rsc.org

Table 4: Green Chemistry Approaches in Pyridine Synthesis

| Approach | Example | Advantage |

|---|---|---|

| Green Solvents | Water, Ethanol | Reduced toxicity and environmental impact. rsc.orgbioorganica.org.ua |

| Heterogeneous Catalysis | Pd on Carbon, Zeolites | Easy separation, catalyst recyclability, reduced waste. |

This interactive data table summarizes key sustainable strategies applicable to the synthesis.

The synthesis of the 2-bromo-5-substituted pyridine core often relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions. The performance of these catalytic systems is highly dependent on the nature of the catalyst and, crucially, the ancillary ligands coordinated to the metal center.

The development of novel catalyst systems, particularly those based on palladium, is an active area of research. Ligand design plays a pivotal role in tuning the catalyst's reactivity, stability, and selectivity. For instance, bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbenes (NHCs) can significantly enhance the efficiency of palladium catalysts in challenging cross-coupling reactions, leading to higher yields and allowing reactions to proceed under milder conditions. Pincer-type ligands, which bind to the metal center in a tridentate fashion, can create highly stable and reactive catalysts suitable for C-H activation and other transformations. bioorganica.org.ua The careful selection and design of ligands are essential for achieving high selectivity and yield in the construction of complex pyridine derivatives.

Table 5: Influence of Ligand Type on a Hypothetical Pd-Catalyzed Cross-Coupling Reaction

| Ligand Type | Example Ligand | Key Characteristics | Expected Outcome |

|---|---|---|---|

| Simple Phosphine | Triphenylphosphine (PPh₃) | Basic, widely used ligand. | Moderate yield, may require higher temperatures. |

| Buchwald-type | SPhos, XPhos | Bulky, electron-rich biaryl phosphines. | High yields, good for sterically hindered substrates. |

| N-Heterocyclic Carbene (NHC) | IPr, IMes | Strong σ-donors, form stable complexes. | High catalyst stability and turnover numbers. |

This interactive data table illustrates how ligand choice can impact catalytic performance.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound. For 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine, 1D NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: Would show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the N-propyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would help to establish the connectivity of the protons.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule, with characteristic chemical shifts for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine and propyl substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals and confirm the connectivity between different parts of the molecule.

Despite extensive searches, specific ¹H and ¹³C NMR spectral data for this compound are not available in published literature.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

ESI-MS: As a soft ionization technique, Electrospray Ionization Mass Spectrometry would be ideal for analyzing this compound. It would likely show a prominent peak for the protonated molecule [M+H]⁺.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the parent ion. This data is crucial for determining the exact elemental formula of the compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

A search for experimental ESI-MS or HRMS data for this compound did not yield specific results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic piperidine and propyl groups.

C=N and C=C stretching vibrations within the pyridine ring.

C-N stretching vibrations of the piperidine ring.

C-Br stretching vibration at a lower frequency.

No experimentally recorded FT-IR spectrum for this compound could be located in the available literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and three-dimensional arrangement of the atoms. If a suitable single crystal of this compound could be grown, this technique would confirm its absolute structure and stereochemistry. The analysis would yield precise data on the planarity of the pyridine ring and the conformation of the piperidine and propyl groups.

A search of crystallographic databases revealed no published crystal structure for this compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, Column Chromatography)

Chromatographic techniques are fundamental for both the purification of a synthesized compound and the assessment of its purity.

Column Chromatography: Is a standard method for the purification of organic compounds. A silica (B1680970) gel stationary phase with a solvent system, likely a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be used to isolate the target compound from reaction byproducts.

High-Performance Liquid Chromatography (HPLC): Would be used to determine the purity of the final compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid), would be suitable. The purity would be assessed by the area of the product peak relative to any impurity peaks.

Gas Chromatography (GC): Can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. It would be coupled with a mass spectrometer (GC-MS) to identify any impurities.

While general chromatographic methods are applicable to pyridine derivatives, specific protocols and chromatograms for the analysis or purification of this compound are not documented in the searched sources.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine optimized molecular geometry, orbital energies, and electron distribution, which in turn dictate the molecule's reactivity.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic properties of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine are primarily governed by the interplay between the electron-withdrawing bromine atom and the electron-donating piperidinyl group on the pyridine (B92270) ring. DFT calculations on related bromopyridine derivatives can provide insight into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like 3-bromo-2-hydroxypyridine (B31989), DFT calculations (B3LYP/6-311++G(d,p)) have shown that the HOMO is largely delocalized over the pyridine ring, while the LUMO also encompasses the ring. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In substituted pyridines, the nature and position of substituents significantly modulate this gap. For instance, DFT studies on 2,6-bis(bromo-methyl)pyridine have been performed to analyze these properties. researchgate.net For this compound, the electron-donating character of the N-propylpiperidine group at the 5-position would be expected to raise the HOMO energy, while the bromine at the 2-position would lower the LUMO energy, likely resulting in a moderately reactive molecule.

Reactivity Profiling with Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP for a substituted bromopyridine would show the most negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. Positive potential (blue regions) would be expected around the hydrogen atoms and near the bromine atom, suggesting sites for nucleophilic interaction. DFT studies on molecules like 3-bromo-2-hydroxypyridine have utilized MEP maps to visualize these reactive sites. mdpi.com

Below is a hypothetical data table illustrating the kind of electronic properties that would be obtained from a DFT calculation on a similar, simplified bromopyridine derivative.

| Calculated Property | Method/Basis Set | Illustrative Value for a Bromopyridine Analog |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -7.467 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.682 eV |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 6.785 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering critical insights into conformational preferences and how molecules interact with their environment, such as solvents or biological macromolecules.

Conformational Analysis: The conformational flexibility of this compound arises from the piperidine (B6355638) ring puckering, the rotation of the bond connecting the piperidine and pyridine rings, and the flexibility of the N-propyl group. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.

A key conformational question for this molecule is the orientation of the pyridine substituent at the C2 position of the piperidine ring—whether it prefers an axial or equatorial position. Computational studies on N-acyl and N-aryl 2-substituted piperidines have shown a general preference for the axial conformation. nih.govnih.gov This preference is often attributed to pseudoallylic strain (also known as A(1,3) strain) in the equatorial conformer, which arises from steric hindrance between the equatorial substituent and the substituent on the nitrogen atom. nih.gov DFT calculations (M06-2X level of theory) on 2-methyl-1-phenylpiperidine showed the axial conformer to be favored by a ΔG of -1.0 kcal/mol. nih.gov Given the structural similarities, it is highly probable that the 5-(2-bromopyridyl) group in this compound also preferentially adopts an axial orientation.

MD simulations could be employed to explore the potential energy surface of the molecule, revealing the relative energies of different conformers and the energy barriers for interconversion between them.

Intermolecular Interactions: MD simulations in explicit solvent (e.g., water) can reveal how the molecule interacts with its surroundings. These simulations can map the hydration shell around the molecule and identify persistent hydrogen bonds or other non-covalent interactions. The nitrogen atom of the pyridine ring and the bromine atom can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the molecule's solubility and behavior in biological environments.

| Simulation Parameter | Focus of Investigation | Expected Outcome for this compound |

|---|---|---|

| Conformational Free Energy (ΔG) | Axial vs. Equatorial preference of the bromopyridyl group | Axial conformer is likely more stable due to avoidance of pseudoallylic strain. |

| Radial Distribution Function (RDF) | Solvent structuring around the molecule | Peaks indicating probable locations of water molecules around the pyridine N and Br atoms. |

| Hydrogen Bond Analysis | Interaction with protic solvents | Quantification of hydrogen bonding lifetime and geometry with solvent molecules. |

Mechanistic Studies of Key Synthetic Transformations Involving Bromopyridines and Piperidines

Computational chemistry is instrumental in elucidating the reaction mechanisms of synthetic transformations. For a molecule like this compound, key steps would involve the formation of the piperidine ring and its attachment to the bromopyridine core, or the introduction of the bromine atom onto a pre-formed pyridine-piperidine scaffold.

Nucleophilic Aromatic Substitution (SNA_r): One common method for synthesizing substituted pyridines is through nucleophilic aromatic substitution on a dihalopyridine. For instance, the piperidine moiety could be introduced by reacting a piperidine precursor with a dibromopyridine. DFT calculations can model the reaction pathway, including the formation of the Meisenheimer intermediate and the transition states for its formation and collapse. Studies on S_NAr reactions with azole nucleophiles have shown that these reactions can exist on a mechanistic continuum from stepwise to concerted, which can be predicted by DFT. nih.gov The high electron density of the pyridine ring makes it less susceptible to S_NAr than other aromatic systems, often requiring harsh conditions or activation by electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): A plausible synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where 2,5-dibromopyridine (B19318) could be reacted sequentially, first with a piperidine-containing boronic acid or ester, and then potentially with another group if desired. DFT studies have been extensively used to investigate the catalytic cycle of Suzuki-Miyaura reactions, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgelsevierpure.com These calculations help in understanding the role of ligands, the base, and the solvent, and can predict regioselectivity in substrates with multiple reactive sites. researchgate.net For instance, in the reaction of 2,4-dibromopyridine, C2-arylation is typically favored. researchgate.net

N-Alkylation of Piperidine: The final step in a synthesis might involve the alkylation of the piperidine nitrogen with a propyl group. This is a standard S_N2 reaction. While computationally straightforward, DFT can be used to model the transition state and calculate the activation energy, confirming the feasibility of the reaction with reagents like propyl bromide. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, have become highly reliable for predicting spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nrel.govrsc.org The predicted shifts are usually compared to a reference compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org

For this compound, GIAO-DFT calculations would be able to:

Distinguish between the different aromatic protons on the pyridine ring.

Predict the chemical shifts of the diastereotopic protons on the piperidine and propyl groups.

Estimate the ¹³C chemical shifts, including the carbon directly bonded to bromine (C2), which is expected to be significantly influenced by the heavy atom effect.

Deviations between calculated and experimental shifts are often less than 5 ppm for ¹³C and 0.2 ppm for ¹H, which is generally sufficient for structural assignment. nrel.govresearchgate.net

The following table provides illustrative ¹³C NMR chemical shifts for a 2-bromopyridine (B144113) moiety, as might be predicted by GIAO-DFT calculations.

| Carbon Atom (Pyridine Ring) | Illustrative Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|

| C-2 (bearing Br) | 142.5 |

| C-3 | 123.0 |

| C-4 | 140.0 |

| C-5 (bearing piperidinyl) | 135.0 |

| C-6 | 150.0 |

Vibrational Spectra (IR and Raman): DFT calculations can also compute the vibrational frequencies and intensities of a molecule, allowing for the simulation of its infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule.

Reactivity and Chemical Transformations of 2 Bromo 5 1 Propylpiperidin 2 Yl Pyridine

Further Functionalization of the Pyridine (B92270) Ring (beyond bromine)

While the C2-bromine is the primary site for cross-coupling, the pyridine ring itself can undergo other transformations. Pyridine is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and C-H functionalization. researchgate.net

Direct C-H functionalization of pyridines is a growing area of research, aiming to modify the ring without pre-installed activating or directing groups. nih.gov For the pyridine core in 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine, potential sites for such reactions would be the C3, C4, and C6 positions. The regioselectivity of these reactions is often controlled by the specific catalyst system and directing groups present on the molecule. nih.gov For instance, metal-catalyzed C-H activation could potentially lead to arylation, alkylation, or amination at positions ortho to the ring nitrogen (C6) or directed by other substituents.

Reactivity of the Piperidine (B6355638) Moiety

The N-propylpiperidine ring is generally stable and less reactive than the bromopyridine portion of the molecule. Its primary reactivity centers on the tertiary amine nitrogen and the adjacent C-H bonds.

Further derivatization could potentially involve reactions that cleave the N-propyl group, although this would require harsh conditions, allowing for subsequent re-functionalization of the secondary amine. However, reactions focused on the bromopyridine ring are generally more common and synthetically useful for this class of compounds. nih.gov

Ring Transformations and Rearrangements

The pyridine ring is a robust aromatic system, and transformations that alter the core heterocyclic structure are less common than peripheral substitutions. Currently, there is a lack of specific research in publicly available scientific literature detailing ring transformations or rearrangements directly involving this compound.

Exploiting the Bromine Substituent as a Versatile Leaving Group in Various Organic Reactions

The bromine atom at the C-2 position of the pyridine ring in this compound is a key functional handle for molecular elaboration. Its character as a good leaving group in a variety of cross-coupling and substitution reactions makes this compound a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the C-2 position, facilitating its participation in numerous transformations. stackexchange.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-bromopyridine (B144113) moiety is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used to form biaryl and heteroaryl-aryl bonds. organic-chemistry.org The 2-bromopyridine scaffold readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. researchgate.netnih.gov For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields, demonstrating the versatility of this reaction on a substituted bromopyridine ring. nih.govresearchgate.net

| Reactants | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine, Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine, 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | nih.gov |

| 2-Bromopyridine, Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 95 | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine, 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 91 (total) | beilstein-journals.org |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. scirp.org This reaction is highly effective for 2-bromopyridines, providing a direct route to 2-alkynylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net Studies on 2-amino-3-bromopyridines show excellent yields when coupled with various terminal alkynes under palladium-copper catalysis. scirp.orgsemanticscholar.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 | semanticscholar.org |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 85 | semanticscholar.org |

| 2-Bromopyridine | Prop-2-yn-1-ol | NS-MCM-41-Pd-bipyridyl | Et₃N | Toluene | 81 | nih.gov |

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This transformation can be applied to 2-bromopyridines to introduce alkenyl substituents. researchgate.net While double Heck reactions have been reported for dibromopyridines, the reaction generally proceeds well with monobrominated substrates. researchgate.net

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Styrene | Pd(II)@Pyr:β-CD | K₂CO₃ | DMF | 82 | researchgate.net |

| 5-Bromopyridin-2-amine | Styrene | Pd(II)@Pyr:β-CD | K₂CO₃ | DMF | 85 | researchgate.net |

Stille Coupling: The Stille reaction utilizes organotin reagents to form carbon-carbon bonds with organic halides. wikipedia.org It is known for its tolerance of a wide variety of functional groups. Although concerns about the toxicity of tin byproducts exist, the reaction remains a powerful tool in complex molecule synthesis. uwindsor.caharvard.edu Secondary alkyl azastannatranes have been successfully coupled with 2-bromopyridine, demonstrating the reaction's utility for creating alkyl-substituted pyridines. nih.gov

| Aryl Halide | Organostannane | Catalyst/Ligand | Additive | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | s-Butyl azastannatrane | [Pd(allyl)Cl]₂ / P(2-furyl)₃ | CsF | Dioxane | 85 | nih.gov |

| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | None | THF | 92 | uwindsor.ca |

Buchwald-Hartwig Amination: This reaction has become a cornerstone for the synthesis of arylamines by coupling aryl halides with primary or secondary amines. wikipedia.org The Buchwald-Hartwig amination is particularly effective for preparing 2-aminopyridine (B139424) derivatives, which are prevalent motifs in pharmaceuticals. A practical method has been developed for the amination of 2-bromopyridines with volatile amines, highlighting the reaction's broad scope. nih.govresearchgate.net

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 98 | researchgate.net |

| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 96 | researchgate.net |

| 4'-Bromo-terpyridine deriv. | Pyrrolidine | Pd(dba)₂ / SPhos | NaOtBu | Toluene/THF | 79 | researchgate.net |

While palladium-catalyzed reactions are dominant, the bromine atom at the electron-deficient C-2 position of the pyridine ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds via a Meisenheimer-type intermediate, which is stabilized by the ring nitrogen. libretexts.org This pathway is generally favored for aryl halides bearing strong electron-withdrawing groups. libretexts.org In the case of 2-halopyridines, the nitrogen atom itself provides sufficient activation to allow reactions with potent nucleophiles like alkoxides, thiolates, or amines under certain conditions, offering a metal-free alternative for functionalization. stackexchange.comnih.gov

2 Bromo 5 1 Propylpiperidin 2 Yl Pyridine As a Versatile Synthetic Building Block

Precursor for Diverse Pyridine (B92270) and Piperidine (B6355638) Heterocycles

The bifunctional nature of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine allows it to serve as a versatile precursor for a variety of pyridine and piperidine-based heterocycles. The 2-bromopyridine (B144113) moiety is particularly amenable to a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings can be employed to introduce a wide array of substituents at the C2 position of the pyridine ring. mdpi.comnih.gov This allows for the synthesis of various 2-aryl, 2-heteroaryl, or 2-alkylpyridines, significantly expanding the molecular diversity accessible from this starting material. organic-chemistry.org

The piperidine ring, on the other hand, can be modified through several synthetic strategies. The secondary amine within the piperidine ring of a related precursor, 5-Bromo-2-(piperidin-2-yl)pyridine, can be readily alkylated or acylated to introduce a variety of substituents on the nitrogen atom. Furthermore, the stereochemistry of the piperidine ring can be controlled or altered, which is of particular importance in the synthesis of biologically active molecules where stereoisomerism can have a profound impact on pharmacological activity. nih.govajchem-a.com The hydrogenation of substituted pyridines is a common method for the synthesis of corresponding piperidines, and this transformation can often be achieved with high stereoselectivity. nih.gov

Below is a table summarizing potential transformations of the this compound scaffold:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-(1-propylpiperidin-2-yl)pyridine |

| Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-5-(1-propylpiperidin-2-yl)pyridine |

| Negishi Coupling | Organozinc reagent, Pd catalyst | 2-Alkyl/Aryl-5-(1-propylpiperidin-2-yl)pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-5-(1-propylpiperidin-2-yl)pyridine |

| Piperidine N-dealkylation/Re-alkylation | Various | Variously N-substituted piperidines |

Integration into Multi-Component Reaction Sequences for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.net The structural features of this compound make it a suitable candidate for incorporation into MCR sequences. For example, the 2-bromopyridine moiety can be converted into an organometallic reagent, which can then participate in a variety of MCRs. researchgate.net

One notable example is the Ugi reaction, a four-component reaction that is widely used for the synthesis of peptide-like molecules. nih.gov A derivative of this compound could be envisioned to participate in such a reaction, leading to the rapid assembly of complex, drug-like molecules. Similarly, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo-four-component reaction, could be adapted to utilize a functionalized derivative of the title compound, leading to the formation of highly substituted dihydropyridines. nih.gov

The following table provides examples of MCRs where a functionalized pyridine-piperidine scaffold could be utilized:

| MCR Name | Reactants | Potential Product Scaffold |

| Ugi Reaction | Isocyanide, aldehyde, amine, carboxylic acid | Complex peptidomimetics |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia (B1221849) | Dihydropyridine derivatives |

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinone-fused heterocycles |

Application in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The pyridine-piperidine scaffold is an excellent starting point for DOS due to the presence of two distinct heterocyclic rings that can be independently and orthogonally functionalized. nih.govrsc.org

Starting from this compound, a divergent synthetic approach can be employed. The 2-bromo position can be functionalized through a variety of cross-coupling reactions to generate a library of compounds with diverse substituents on the pyridine ring. Simultaneously or sequentially, the piperidine nitrogen can be functionalized with a range of different groups. This two-dimensional approach to diversification can rapidly generate a large library of structurally distinct molecules from a common precursor.

A potential DOS strategy is outlined below:

| Diversification Point | Synthetic Method | Introduced Diversity |

| Pyridine C2-position | Parallel cross-coupling reactions | Aryl, heteroaryl, alkyl, alkynyl groups |

| Piperidine N1-position | Parallel amidation/alkylation | Various acyl and alkyl groups |

| Piperidine Ring | Stereoselective modifications | Different stereoisomers |

Role in Mechanistic Organic Chemistry Research and Catalyst Development

Pyridine-containing ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of transition metals. alfachemic.comrsc.org The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, coordinating to metal centers and influencing their catalytic activity. rsc.orgnih.gov By systematically varying the substituents on the pyridine and piperidine rings, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes, leading to the development of highly active and selective catalysts for a range of organic transformations. acs.org

Bromo-organic compounds are also valuable tools in the study of reaction mechanisms. acs.orgsci-hub.se The carbon-bromine bond in this compound can be cleaved under various conditions to generate reactive intermediates, such as radicals or organometallic species. organic-chemistry.org The study of the reactivity of these intermediates can provide valuable insights into the mechanisms of important organic reactions. For instance, the formation of a Grignard reagent from 2-bromopyridine derivatives has been studied to understand the intricacies of this fundamental organometallic reaction. researchgate.net

Development of Novel Synthetic Routes to Related Pyridine-Piperidine Hybrid Structures

The synthesis of pyridine-piperidine hybrid structures is an active area of research, driven by the prevalence of this scaffold in biologically active molecules. benthamscience.com Novel synthetic routes to these hybrids are continuously being developed, often focusing on efficiency, stereocontrol, and functional group tolerance. One common approach involves the catalytic hydrogenation of substituted bipyridines, which can provide access to a range of pyridine-piperidine isomers. nih.gov

Another strategy involves the coupling of pre-functionalized pyridine and piperidine rings. For example, a 2-bromopyridine derivative can be coupled with a piperidine-containing organometallic reagent to form the desired hybrid structure. mdpi.com The development of new and improved coupling methods is crucial for expanding the scope and utility of this approach. Furthermore, chemo-enzymatic methods are emerging as powerful tools for the asymmetric synthesis of substituted piperidines, which can then be incorporated into pyridine-piperidine hybrids. acs.org

A summary of synthetic approaches to pyridine-piperidine hybrids is presented below:

| Synthetic Strategy | Key Transformation | Advantages |

| Hydrogenation of Bipyridines | Catalytic reduction of one pyridine ring | Access to various isomers, potential for stereocontrol |

| Cross-Coupling Reactions | C-C bond formation between pyridine and piperidine precursors | High functional group tolerance, modularity |

| Cyclization Reactions | Formation of the piperidine ring from an acyclic precursor | Control over substitution patterns |

| Chemo-enzymatic Synthesis | Biocatalytic desymmetrization or kinetic resolution | High enantioselectivity |

Q & A

Basic: What are the established synthetic routes for 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine?

Answer:

The synthesis typically involves bromination of a pyridine precursor followed by functionalization with a piperidine moiety. For brominated pyridines, direct electrophilic bromination (e.g., using NBS or Br₂ in the presence of Lewis acids like FeCl₃) is common . For regioselective substitution at the 5-position, directed ortho-metalation (DoM) strategies using LDA or Grignard reagents can position the bromide. Piperidine ring installation may employ alkylation or reductive amination of a pre-functionalized pyridine intermediate. Purity is validated via HPLC (>95%) and ¹H/¹³C NMR (e.g., δ 8.2–8.4 ppm for pyridine protons, δ 3.1–3.5 ppm for piperidine CH₂ groups) .

Basic: How is the compound characterized structurally and spectroscopically?

Answer:

- XRD : Single-crystal X-ray diffraction (SXRD) using SHELXL resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and confirms piperidine chair conformation.

- NMR : ¹H NMR identifies coupling patterns (e.g., J = 5–6 Hz for pyridine protons). ¹³C NMR distinguishes Br-substituted carbons (δ ~125–130 ppm).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H⁺] = 283.08 g/mol).

Contradictions in data (e.g., unexpected NOE correlations) may arise from dynamic conformational changes in the piperidine ring, requiring VT-NMR or DFT calculations .

Advanced: How can reaction conditions be optimized to improve yield in bromopyridine synthesis?

Answer:

- Solvent selection : Green solvents like Cyrene™ (dihydrolevoglucosenone) enhance coupling reactions (e.g., Pd-catalyzed homocoupling yields ~95% vs. 70% in DMF) .

- Catalysis : Palladium acetate with tetrabutylammonium iodide (TBAI) accelerates bromine displacement.

- Temperature : Controlled heating (50–80°C) minimizes side reactions like dehalogenation.

- Workflow : Use inline FTIR or LC-MS to monitor intermediates and adjust conditions in real time .

Advanced: How are structural contradictions resolved (e.g., XRD vs. NMR data)?

Answer:

Discrepancies between XRD and NMR often stem from solution vs. solid-state conformations. For example:

- Piperidine ring puckering : XRD may show a chair conformation, while NMR suggests rapid chair-chair interconversion in solution.

- Tautomerism : Use VT-NMR to detect equilibrium shifts (e.g., ΔG‡ calculation from coalescence temperatures).

- Validation : Cross-validate with DFT-optimized structures (B3LYP/6-31G**) and ORTEP-generated thermal ellipsoid plots .

Basic: What safety protocols are critical for handling brominated pyridines?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (bromides are skin/eye irritants) .

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm for bromopyridines).

- Waste disposal : Neutralize with NaHCO₃ before aqueous disposal.

- First aid : Immediate rinsing with water for spills; activated charcoal for ingestion .

Advanced: What computational tools predict reactivity in bromopyridine derivatives?

Answer:

- DFT : Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites.

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., kinase binding pockets).

- Crystallography software : SHELXPRO refines disordered piperidine rings; PLATON validates hydrogen bonding.

Advanced: How is the compound applied in studying biological targets?

Answer:

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to append fluorophores or biotin tags for:

- Target engagement assays : Fluorescence polarization to measure binding to GPCRs .

- Cellular imaging : Confocal microscopy with BODIPY-conjugated derivatives.

- SAR studies : Varying the propylpiperidine chain modulates lipophilicity (logP) and CNS permeability .

Basic: Which analytical methods ensure purity in final compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.